molecular formula C7H9BrClFN2 B2367527 (4-Bromo-2-fluoro-5-methylphenyl)hydrazine;hydrochloride CAS No. 1207271-54-2

(4-Bromo-2-fluoro-5-methylphenyl)hydrazine;hydrochloride

Cat. No. B2367527
CAS RN: 1207271-54-2
M. Wt: 255.52
InChI Key: OIDJOTJXUQRPRW-UHFFFAOYSA-N
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Description

“(4-Bromo-2-fluoro-5-methylphenyl)hydrazine;hydrochloride” is a research chemical . It has a CAS number of 1207271-54-2.


Molecular Structure Analysis

The InChI code for a similar compound, “1-(4-bromo-2-methylphenyl)hydrazine hydrochloride”, is "1S/C7H9BrN2.ClH/c1-5-4-6(8)2-3-7(5)10-9;/h2-4,10H,9H2,1H3;1H" . This might give some insights into the molecular structure of “(4-Bromo-2-fluoro-5-methylphenyl)hydrazine;hydrochloride”.

Scientific Research Applications

Fluorescent Probes and Detection Methods

  • Fluorescent Probe Design : Utilization in creating ratiometric fluorescent probes, like DDPB, for detecting hydrazine in environmental water systems and biological samples. This probe exhibits low cytotoxicity and high cell permeability, suitable for imaging in HeLa cells and zebrafish (Zhu et al., 2019).
  • Hydrazine Detection : Development of a "turn-on" fluorescent probe HBTM, based on ESIPT and ICT mechanism, for sensitive and selective detection of hydrazine, applicable in real-time spray-based sensing and cell imaging (Chen et al., 2017).

Synthesis and Chemical Reactivity

  • Synthesis of Derivatives : Employed in the synthesis of various heterocyclic compounds, contributing to the advancement of chemical reactivity and synthesis techniques. Examples include the synthesis of pyrazolones and their derivatives (Youssef, 1984).
  • Structural and Reactivity Modeling : Used in theoretical studies to understand the vibration and interaction of pharmaceutically active hydrazine derivatives, aiding in predicting chemical reactivity and stability (Mary et al., 2021).

Pharmaceutical and Biological Research

  • Antitumor Activity : Investigated in the synthesis of compounds with potential antitumor activity. This includes the synthesis and evaluation of compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide (Hao et al., 2017).
  • Antimicrobial Activities : Synthesized Schiff bases containing this compound have been evaluated for their antimicrobial properties, showing promise in developing new antibacterial and antifungal agents (Bharti et al., 2010).

Material Science and Crystallography

  • Crystal Structure Analysis : The compound is used in the synthesis of novel derivatives for crystallographic studies, aiding in understanding molecular geometries and intermolecular interactions (Lalvani et al., 2021).

properties

IUPAC Name

(4-bromo-2-fluoro-5-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFN2.ClH/c1-4-2-7(11-10)6(9)3-5(4)8;/h2-3,11H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHRLMOJKDBPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-fluoro-5-methylphenyl)hydrazine;hydrochloride

CAS RN

1207271-54-2
Record name (4-bromo-2-fluoro-5-methylphenyl)hydrazine hydrochloride
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